(3E,5Z)-tetradecadienoyl-CoA

CAS No.:

Cat. No.: VC1950836

Molecular Formula: C35H58N7O17P3S

Molecular Weight: 973.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H58N7O17P3S |

|---|---|

| Molecular Weight | 973.9 g/mol |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z)-tetradeca-3,5-dienethioate |

| Standard InChI | InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-14,22-24,28-30,34,45-46H,4-10,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,14-13+/t24-,28-,29-,30+,34-/m1/s1 |

| Standard InChI Key | QADUDNMSWUFMGZ-ROGIYNEGSA-N |

| Isomeric SMILES | CCCCCCCC/C=C\C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

| Canonical SMILES | CCCCCCCCC=CC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

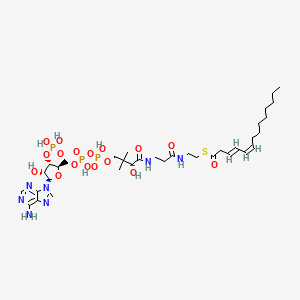

(3E,5Z)-tetradecadienoyl-CoA has a molecular formula of C35H58N7O17P3S and a molecular weight of 973.9 g/mol . The structure consists of a coenzyme A moiety linked through a thioester bond to (3E,5Z)-tetradecadienoic acid. The distinctive feature of this compound is its unsaturation pattern - it contains a 14-carbon fatty acid chain with two double bonds: one at position 3 with trans (E) configuration and another at position 5 with cis (Z) configuration.

The full IUPAC name of this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z)-tetradeca-3,5-dienethioate .

Chemical Identifiers and Representations

The compound can be identified and represented through various chemical notation systems:

-

InChI: InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-14,22-24,28-30,34,45-46H,4-10,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,14-13+/t24-,28-,29-,30+,34-/m1/s1

-

SMILES: S(CCNC(=O)CCNC(C@HC(C)(C)COP(O)(=O)OP(O)(=O)OC[C@@H]1C@@HC@@HC@@HN1C=NC2C(N)=NC=NC1=2)=O)C(C/C=C/C=C\CCCCCCCC)=O

Physicochemical Properties

Based on calculated physicochemical properties, the following table summarizes key characteristics of (3E,5Z)-tetradecadienoyl-CoA:

These properties influence the compound's behavior in biological systems, including its solubility, membrane permeability, and interactions with enzymes and other biomolecules.

Biosynthesis and Metabolism

Formation in Fatty Acid β-Oxidation

(3E,5Z)-tetradecadienoyl-CoA is predominantly formed during the β-oxidation of unsaturated fatty acids, particularly in the metabolism of oleate (oleic acid) . The biosynthetic pathway involves multiple steps:

-

Oleate undergoes initial rounds of β-oxidation, producing 2-trans,5-cis-tetradecadienoyl-CoA.

-

The enoyl-CoA isomerase activity of the enzyme FadB then converts some of this 2-trans,5-cis-tetradecadienoyl-CoA to 3-trans,5-cis-tetradecadienoyl-CoA (which is (3E,5Z)-tetradecadienoyl-CoA) .

This pathway is significant because while the majority of 2-trans,5-cis-tetradecadienoyl-CoA proceeds through normal β-oxidation, approximately 10% enters this side pathway leading to (3E,5Z)-tetradecadienoyl-CoA .

Metabolic Fate

The metabolic fate of (3E,5Z)-tetradecadienoyl-CoA varies depending on the organism:

-

In Escherichia coli, (3E,5Z)-tetradecadienoyl-CoA cannot be further metabolized through β-oxidation because the organism lacks a specific enzyme called Δ3,5,Δ2,4-dienoyl-CoA isomerase . This creates a potential metabolic "dead-end" that would trap valuable coenzyme A.

-

To avoid this problem, E. coli employs thioesterase III to liberate the CoA moiety from (3E,5Z)-tetradecadienoyl-CoA through hydrolysis. The resulting free (3E,5Z)-tetradecadienoate is then secreted into the growth medium .

-

In organisms with more complete β-oxidation capabilities, including mammals, this compound can potentially be further metabolized through additional enzymatic pathways.

The reaction catalyzed by thioesterase III can be represented as:

3-trans,5-cis-tetradecadienoyl-CoA + H2O → (3E,5Z)-tetradecadienoate + coenzyme A + H+

Biological Functions

Role in Fatty Acid Metabolism

(3E,5Z)-tetradecadienoyl-CoA plays a specific role in the metabolism of unsaturated fatty acids. As an intermediate in the β-oxidation pathway, it represents a branch point in metabolism where the standard oxidation pathway may be challenged by the specific configuration of double bonds .

In fatty acid metabolism, the location and configuration (cis or trans) of double bonds in the fatty acyl chain can significantly affect the ability of β-oxidation enzymes to process the substrate. The specific 3-trans,5-cis configuration presents a challenge for further metabolism in some organisms, necessitating alternative metabolic routes or mechanisms to prevent metabolic "roadblocks" .

Metabolic Regulation

The formation and handling of (3E,5Z)-tetradecadienoyl-CoA demonstrates an important aspect of metabolic regulation - the ability to deal with potentially problematic metabolic intermediates. The thioesterase-mediated release of CoA from this compound in organisms like E. coli represents a regulatory mechanism that prevents sequestration of the essential cofactor coenzyme A .

This illustrates how organisms have evolved specific mechanisms to handle metabolic intermediates that could otherwise disrupt normal metabolism by trapping essential cofactors or accumulating to potentially toxic levels.

Role in Fatty Acid Metabolism Pathways

Position in the Oleate β-Oxidation Pathway

(3E,5Z)-tetradecadienoyl-CoA occupies a specific position in the oleate β-oxidation pathway. Oleate (a monounsaturated fatty acid with 18 carbons) undergoes initial rounds of β-oxidation, reducing its chain length and repositioning its double bond . After these initial steps, a portion of the resulting intermediates form 2-trans,5-cis-tetradecadienoyl-CoA.

The pathway then branches:

-

The majority of 2-trans,5-cis-tetradecadienoyl-CoA continues through normal β-oxidation.

-

Approximately 10% is converted to 3-trans,5-cis-tetradecadienoyl-CoA ((3E,5Z)-tetradecadienoyl-CoA) by the enzyme FadB .

This branching represents an important aspect of fatty acid metabolism, as it demonstrates how multiple pathways can process the same intermediate, providing metabolic flexibility and resilience.

Relationship to Broader Fatty Acid Metabolism

Understanding the metabolism of (3E,5Z)-tetradecadienoyl-CoA provides insights into the broader mechanisms of fatty acid oxidation, particularly for unsaturated fatty acids. The metabolism of unsaturated fatty acids is more complex than that of saturated fatty acids and requires additional enzymes to handle the double bonds.

The challenges posed by compounds like (3E,5Z)-tetradecadienoyl-CoA in certain organisms highlight the evolutionary adaptations and specialized enzymes required for complete oxidation of the diverse range of fatty acids encountered in biological systems.

Connection to Acetyl-CoA Metabolism

The broader context of acyl-CoA metabolism connects (3E,5Z)-tetradecadienoyl-CoA to central metabolic pathways. Acetyl-CoA, the simplest acyl-CoA, is a central metabolite involved in numerous anabolic and catabolic pathways, including the tricarboxylic acid cycle, fatty acid synthesis, and cholesterol metabolism .

During complete β-oxidation, fatty acyl-CoAs are broken down into acetyl-CoA units that can then enter these central metabolic pathways. The potential "dead-end" represented by (3E,5Z)-tetradecadienoyl-CoA in some organisms illustrates how specific structural features can impact this flow of carbon through metabolism .

Research Applications and Significance

Significance in Understanding Metabolic Disorders

Research into specialized metabolic intermediates like (3E,5Z)-tetradecadienoyl-CoA contributes to the understanding of metabolic disorders, particularly those involving fatty acid oxidation. Disorders of fatty acid metabolism can result from deficiencies in specific enzymes, leading to the accumulation of certain intermediates and disruption of normal energy metabolism.

Understanding the complete pathway of fatty acid metabolism, including how unusual intermediates like (3E,5Z)-tetradecadienoyl-CoA are handled, provides insights into the potential consequences of enzyme deficiencies and may suggest therapeutic approaches.

Related Compounds and Comparisons

Comparison with Other Acyl-CoA Derivatives

(3E,5Z)-tetradecadienoyl-CoA is one of many acyl-CoA derivatives that play roles in metabolism. The following table compares it with several structurally related compounds:

| Compound | Structure Characteristics | Unique Features | Metabolic Role |

|---|---|---|---|

| (3E,5Z)-tetradecadienoyl-CoA | Unsaturated at positions 3 (trans) and 5 (cis) | Special isomer formed during β-oxidation | Intermediate in oleate metabolism; potential metabolic "dead-end" in some organisms |

| 5Z,8Z-tetradecadienoyl-CoA | Unsaturated at positions 5 (cis) and 8 (cis) | Different pattern of unsaturation | Involved in different pathways of fatty acid metabolism |

| Tetradecanoyl-CoA (Myristoyl-CoA) | Fully saturated 14-carbon chain | More stable than unsaturated forms | Intermediate in fatty acid biosynthesis, elongation, and β-oxidation |

| (2E)-Tetradecenoyl-CoA | One double bond at position 2 (trans) | Less unsaturation | Normal intermediate in β-oxidation pathways |

| Acetyl-CoA | 2-carbon acyl group | Simplest acyl-CoA | Central metabolite in numerous pathways |

Structural Isomers of Tetradecadienoyl-CoA

There are multiple possible isomers of tetradecadienoyl-CoA, differing in the position and configuration of the double bonds. The search results specifically mention:

-

(3E,5Z)-tetradecadienoyl-CoA: Double bonds at positions 3 (trans) and 5 (cis)

-

5Z,8Z-tetradecadienoyl-CoA: Double bonds at positions 5 (cis) and 8 (cis)

These structural differences significantly impact the metabolic fate of these compounds, as the specific enzymes involved in fatty acid metabolism often have strict requirements regarding the position and configuration of double bonds in their substrates.

Current Research and Future Directions

Ongoing Research Areas

Research on specialized metabolic intermediates like (3E,5Z)-tetradecadienoyl-CoA continues to advance our understanding of metabolism. Current research areas include:

-

Detailed characterization of enzymatic pathways for handling unusual fatty acid intermediates

-

Comparative studies of these pathways across different organisms

-

Investigation of potential roles in metabolic regulation and signaling

-

Connections to metabolic disorders and potential therapeutic interventions

Analytical Methods and Detection

Advances in metabolomics and lipidomics technologies continue to improve our ability to detect and quantify specific acyl-CoA species like (3E,5Z)-tetradecadienoyl-CoA in biological samples. These analytical capabilities are crucial for understanding the dynamics of these compounds in metabolic pathways and their potential roles in health and disease.

Future Research Directions

Several promising directions for future research include:

-

Exploring the potential signaling roles of specific acyl-CoA derivatives beyond their metabolic functions

-

Investigating how metabolic handling of unusual intermediates like (3E,5Z)-tetradecadienoyl-CoA differs across tissues and under different physiological conditions

-

Examining the potential connections between these specialized metabolic pathways and broader aspects of health and disease

-

Developing targeted interventions for metabolic disorders involving these pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume